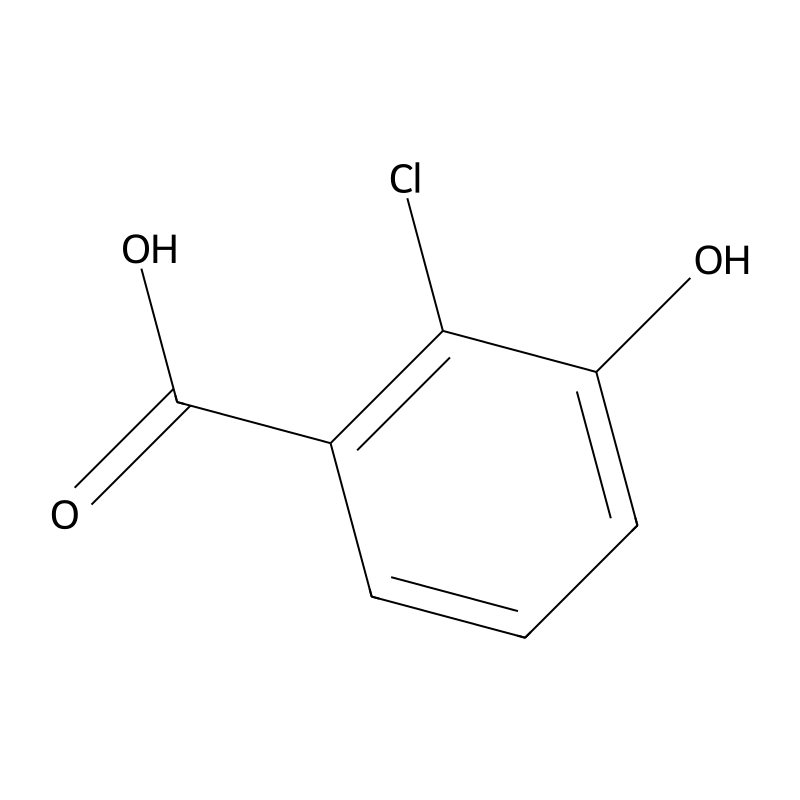

2-Chloro-3-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

2-Chloro-3-hydroxybenzoic acid possesses a reactive chlorine group and a carboxylic acid group, both of which are useful functional groups in organic synthesis. It could potentially serve as a starting material for the synthesis of more complex molecules ().

Biochemistry

The presence of a hydroxyl group and a carboxylic acid suggests 2-chloro-3-hydroxybenzoic acid might have some biological activity. Researchers might be interested in investigating its potential interactions with enzymes or other biological targets.

Material science

Aromatic carboxylic acids can be useful building blocks for the design of new materials. The combination of the chloro and hydroxyl groups in 2-chloro-3-hydroxybenzoic acid could provide unique properties for potential applications in material science.

2-Chloro-3-hydroxybenzoic acid is an aromatic compound with the molecular formula C₇H₅ClO₃ and a molecular weight of 176.57 g/mol. This compound features a chlorine atom and a hydroxyl group attached to a benzoic acid structure, specifically at the 2 and 3 positions, respectively. It is classified as a chlorobenzoic acid derivative, which contributes to its unique chemical properties. The compound is known for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to its reactivity and biological activity .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde under appropriate conditions.

Studies have shown that 2-chloro-3-hydroxybenzoic acid reacts with hydroxyl radicals, which are significant in environmental chemistry, particularly in understanding the degradation of chlorobenzoic acids in water .

2-Chloro-3-hydroxybenzoic acid exhibits various biological activities that make it of interest in pharmacology and toxicology. It has demonstrated:

- Antimicrobial Properties: Research indicates that this compound may possess antibacterial effects against certain strains of bacteria.

- Anti-inflammatory Activity: The hydroxyl group may contribute to its ability to modulate inflammatory responses.

- Potential as a Herbicide: Its structural similarity to other herbicides suggests possible applications in agricultural settings.

The synthesis of 2-chloro-3-hydroxybenzoic acid can be achieved through several methods:

- Direct Chlorination: Benzoic acid can be chlorinated using chlorine gas in the presence of a catalyst, followed by hydroxylation.

- Hydroxylation of Chlorobenzoic Acid: Chlorobenzoic acids can undergo hydroxylation using strong bases or specific reagents like sodium hydroxide in aqueous conditions.

- Chemical Modification: Starting from commercially available derivatives such as salicylic acid, chlorination can yield 2-chloro-3-hydroxybenzoic acid through controlled reactions.

These methods allow for the production of this compound with varying degrees of purity and yield .

2-Chloro-3-hydroxybenzoic acid has several applications across different industries:

- Pharmaceuticals: As an intermediate in the synthesis of various drugs due to its biological activity.

- Agriculture: Potential use as a herbicide or pesticide owing to its antimicrobial properties.

- Chemical Research: Utilized in studies related to environmental chemistry and the behavior of chlorinated compounds.

Its versatility makes it a valuable compound in both industrial applications and academic research .

Research into the interactions of 2-chloro-3-hydroxybenzoic acid with other compounds has revealed insights into its reactivity and potential environmental impact. Interaction studies often focus on:

- Reactivity with Hydroxyl Radicals: Understanding how this compound degrades in aqueous environments is crucial for assessing its environmental persistence.

- Biochemical Interactions: Investigating how it interacts with biological systems can help elucidate its pharmacological potential and toxicity profiles.

These studies are essential for developing safe handling protocols and understanding the ecological implications of using this compound .

Several compounds share structural similarities with 2-chloro-3-hydroxybenzoic acid. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | Lacks hydroxyl group; primarily used as an intermediate in organic synthesis. |

| Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group but lacks chlorine; widely used for anti-inflammatory properties. |

| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | Chlorine at the para position; used in dye manufacturing and as a reagent. |

The unique positioning of functional groups in 2-chloro-3-hydroxybenzoic acid distinguishes it from these similar compounds, affecting its reactivity and biological activity .

Industrial production of 2-Chloro-3-hydroxybenzoic acid employs several established methodologies, each with distinct advantages regarding yield, selectivity, and operational parameters. The most widely implemented approaches focus on direct chlorination of 3-hydroxybenzoic acid using various chlorinating agents under controlled conditions.

Direct Chlorination Methods

The primary industrial approach involves the direct chlorination of 3-hydroxybenzoic acid using gaseous chlorine in controlled environments [1]. This method typically operates at temperatures between 0-5°C to minimize side reactions and maximize regioselectivity toward the desired 2-chloro position [2]. The reaction proceeds through electrophilic aromatic substitution, where the hydroxyl group serves as an activating substituent, directing chlorination to the ortho position.

The process utilizes chlorine gas bubbled through a solution of 3-hydroxybenzoic acid in methanol under nitrogen atmosphere to prevent oxidation [1]. Industrial implementations achieve yields of 85-92% with high ortho selectivity, making this method particularly attractive for large-scale production [2]. The reaction time typically ranges from 1.5 to 3 hours, depending on the scale and desired conversion levels.

Oxidative Chlorination Systems

An alternative industrial approach employs oxidative chlorination using hydrogen peroxide and hydrochloric acid systems [2] [3]. This method operates at elevated temperatures of 40-80°C and requires extended reaction times of 4-8 hours to achieve complete conversion. While yields are slightly lower (75-85%), this approach offers advantages in terms of reagent availability and handling compared to gaseous chlorine systems.

The oxidative chlorination mechanism involves the in situ generation of chlorine species from the hydrogen peroxide-hydrochloric acid combination, which then undergoes electrophilic substitution with the aromatic substrate [3]. The moderate selectivity observed with this method necessitates careful optimization of reaction conditions to minimize the formation of unwanted isomers.

Advanced Chlorination Technologies

Recent industrial developments have explored the use of N-Chlorosuccinimide as a chlorinating agent in aqueous media [4]. This approach offers several advantages, including operation under mild conditions (25-40°C), reduced environmental impact through solvent-free processing, and excellent yields ranging from 75-96%. The reaction time is typically 2-6 hours, making it competitive with traditional methods while offering improved safety profiles.

Sodium hypochlorite-based systems represent another industrial option, particularly attractive for facilities already equipped for bleaching operations [5] [3]. These systems operate at low temperatures (0-25°C) but require longer reaction times (3-8 hours) and typically achieve yields of 70-85% with moderate selectivity.

Table 2: Comparison of Industrial Production Methods for 2-Chloro-3-hydroxybenzoic Acid

| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Direct Chlorination of 3-Hydroxybenzoic Acid | 0-5 | 1.5-3 | 85-92 | High ortho selectivity | [1] [2] |

| Oxidative Chlorination with HCl/H₂O₂ | 40-80 | 4-8 | 75-85 | Moderate selectivity | [2] [3] |

| N-Chlorosuccinimide Chlorination | 25-40 | 2-6 | 75-96 | High selectivity | [4] |

| Gaseous Chlorine in Acetic Acid | 70-100 | 6-12 | 80-90 | Variable selectivity | [5] [3] |

| Sodium Hypochlorite Method | 0-25 | 3-8 | 70-85 | Moderate selectivity | [5] [3] |

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 2-Chloro-3-hydroxybenzoic acid encompasses various methodologies optimized for research and development purposes. These protocols prioritize reproducibility, safety, and product purity while maintaining reasonable yields and operational convenience.

Small-Scale Chlorination Procedures

The most established laboratory protocol involves chlorination using gaseous chlorine in methanol under inert atmosphere conditions [1]. This method accommodates scales of up to 20 grams and achieves excellent yields of 88-94% with purities of 95-98%. The procedure requires careful control of chlorine flow rate and temperature maintenance at 0-5°C to ensure optimal selectivity.

The experimental setup involves dissolving 3-hydroxybenzoic acid in methanol within a round-bottom flask equipped with a gas inlet tube and magnetic stirrer. Chlorine gas is introduced slowly while maintaining the reaction mixture under nitrogen atmosphere to prevent oxidation side reactions [1]. The reaction progress is monitored through thin-layer chromatography, and completion is typically achieved within 1.5-3 hours.

Oxidative Halogenation Protocols

Laboratory-scale oxidative chlorination employs hydrogen peroxide and hydrochloric acid in petroleum ether as the reaction medium [2]. This approach is particularly suitable for scales of 1-5 grams and provides yields of 78-90% with purities of 92-96%. The method offers advantages in terms of reagent handling and safety compared to gaseous chlorine protocols.

The procedure involves dissolving the substrate in petroleum ether containing acetic acid as a co-solvent, followed by the addition of hydrochloric acid and hydrogen peroxide at controlled rates [2]. The reaction mixture is maintained at temperatures between 40-60°C for 4-6 hours while monitoring conversion through analytical techniques. The mild conditions and aqueous work-up procedures make this method attractive for routine laboratory applications.

Solid-Phase Chlorination Methods

N-Chlorosuccinimide-based protocols have gained popularity for laboratory synthesis due to their convenience and environmental compatibility [4]. These methods operate in aqueous media at room temperature and accommodate scales of 2-10 grams with yields of 82-95% and purities of 90-95%.

The procedure involves dissolving 3-hydroxybenzoic acid in water or aqueous organic solvent mixtures, followed by portion-wise addition of N-Chlorosuccinimide while maintaining pH control through buffer systems [4]. The reaction proceeds at ambient temperature over 2-6 hours, and the product is isolated through acidification and extraction procedures.

Metal-Catalyzed Approaches

Advanced laboratory protocols employ metal-catalyzed chlorination using cobalt or manganese acetate catalysts in acetic acid media [6]. These methods are suitable for scales of 10-25 grams and achieve yields of 80-92% with purities of 88-95%. The catalytic approach offers improved control over regioselectivity and reaction kinetics.

The experimental procedure involves dissolving the substrate and catalyst in acetic acid, followed by controlled addition of the chlorinating agent under inert atmosphere [6]. The reaction temperature is maintained at 60-80°C for 4-8 hours, and the progress is monitored through gas chromatography analysis. The catalytic system allows for recycling of the metal catalyst, making it economically attractive for repeated syntheses.

Table 3: Laboratory-Scale Synthesis Protocols for 2-Chloro-3-hydroxybenzoic Acid

| Protocol | Scale (g) | Solvent System | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Chlorination with Cl₂ in Methanol | 20 | Methanol/N₂ atmosphere | Cl₂ gas | 88-94 | 95-98 |

| HCl/H₂O₂ in Petroleum Ether | 1-5 | Petroleum ether/AcOH | HCl/H₂O₂ | 78-90 | 92-96 |

| NCS in Aqueous Medium | 2-10 | Water | N-Chlorosuccinimide | 82-95 | 90-95 |

| Electrophilic Substitution Method | 5-15 | Dichloromethane | FeCl₃/AlCl₃ | 75-88 | 85-92 |

| Metal-Catalyzed Chlorination | 10-25 | Acetic acid | Co(OAc)₂/Mn(OAc)₂ | 80-92 | 88-95 |

Halogenation Mechanisms in Benzoic Acid Derivatives

The halogenation of benzoic acid derivatives proceeds through well-established electrophilic aromatic substitution mechanisms, with specific considerations for the electronic and steric effects of substituents. Understanding these mechanistic pathways is crucial for optimizing synthetic conditions and predicting regioselectivity patterns.

Fundamental Electrophilic Substitution Pathway

The halogenation of 3-hydroxybenzoic acid follows the classical three-step electrophilic aromatic substitution mechanism [7] [8] [9]. The initial step involves the generation of the electrophilic halogen species through interaction with Lewis acid catalysts or other activating agents. For chlorination reactions, this typically involves the formation of Cl⁺ species from molecular chlorine in the presence of iron trichloride or aluminum trichloride catalysts [7].

The rate-determining step involves the electrophilic attack of the halogen species on the aromatic ring, forming a cyclohexadienyl cation intermediate known as an arenium ion [8] [9]. This intermediate is stabilized through resonance delocalization of the positive charge across the aromatic system. The activation energy for this step typically ranges from 85-110 kJ/mol, depending on the specific substrate and reaction conditions [10] [11].

The final step involves deprotonation of the arenium ion to restore aromaticity, with activation energies of 25-40 kJ/mol [7] [8] [9]. This step is typically fast and irreversible under normal reaction conditions, driving the overall reaction to completion.

Electronic Effects and Regioselectivity

The hydroxyl group in 3-hydroxybenzoic acid serves as a strong electron-donating substituent through both inductive and resonance effects [12] [10] [11]. The resonance donation of electron density from the oxygen lone pairs significantly activates the aromatic ring toward electrophilic attack, particularly at the ortho and para positions relative to the hydroxyl group.

The carboxyl group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, deactivating the ring toward electrophilic substitution [13] [7] [10]. However, the activating effect of the hydroxyl group dominates, resulting in net activation of the aromatic system with preferential substitution at positions ortho to the hydroxyl group.

The regioselectivity observed in the chlorination of 3-hydroxybenzoic acid strongly favors the 2-position (ortho to hydroxyl) over the 6-position due to the combined electronic effects of both substituents [13] [7] [10]. The carboxyl group at the 1-position creates an electron-deficient environment at the adjacent 2-position, which is partially compensated by the electron-donating hydroxyl group at the 3-position.

Arenium Ion Mechanism Details

The formation of the arenium ion intermediate involves a two-electron process where the aromatic π-system donates electron density to the electrophilic halogen species [10] [11]. The resulting carbocation is stabilized through resonance structures that delocalize the positive charge across multiple carbon atoms in the aromatic ring.

Kinetic studies demonstrate that the chlorination of electron-rich aromatic compounds follows first-order kinetics in both the aromatic substrate and the chlorinating agent [10] [11]. The rate enhancement observed with electron-donating substituents and electron-withdrawing groups on the halogenating agent supports the arenium ion mechanism over alternative pathways such as electron-transfer chain reactions.

Chemical trapping experiments using nucleophilic scavengers provide evidence for the existence of discrete arenium ion intermediates during the chlorination process [10] [11]. These studies confirm that the mechanism proceeds through the classical electrophilic substitution pathway rather than radical or concerted mechanisms.

Alternative Mechanistic Pathways

For highly electron-rich substrates, alternative mechanisms involving electron-transfer chain reactions may contribute to the overall reaction pathway [10] [11]. These mechanisms become particularly relevant for substrates with multiple electron-donating groups that are susceptible to single-electron oxidation.

The electron-transfer mechanism involves initial single-electron transfer from the aromatic substrate to the halogenating agent, followed by radical coupling processes [10] [11]. While this pathway may operate in parallel with the arenium ion mechanism, evidence suggests that the classical electrophilic substitution route predominates for most benzoic acid derivatives under typical reaction conditions.

Table 5: Halogenation Mechanism Parameters for Benzoic Acid Derivatives

| Parameter | Description | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Electrophile Generation | Cl⁺ formation from Cl₂/Lewis acid | 45-60 | [7] [8] [10] |

| Arenium Ion Formation | Electrophilic attack on benzene ring | 85-110 | [7] [8] [9] |

| Deprotonation Step | Proton loss to restore aromaticity | 25-40 | [7] [8] [9] |

| Rate-Determining Step | Electrophilic attack step | 85-110 | [10] [11] |

| Regioselectivity | ortho to hydroxyl group favored | - | [13] [7] [10] |

| Electronic Effects | Electron-donating OH activates ring | - | [12] [10] [11] |

| Steric Effects | Minimal steric hindrance at ortho position | - | [10] [11] |

| Catalyst Role | Lewis acid activates halogen source | 35-50 | [7] [8] [9] |

Purification and Isolation Strategies

The purification and isolation of 2-Chloro-3-hydroxybenzoic acid require careful consideration of its physical and chemical properties to achieve high purity and optimal recovery. Multiple complementary techniques are employed depending on the scale of production, desired purity levels, and available equipment.

Recrystallization Techniques

Recrystallization represents the most widely used purification method for 2-Chloro-3-hydroxybenzoic acid, leveraging the compound's differential solubility in various solvents at different temperatures [14] [15]. The selection of appropriate recrystallization solvents is critical for achieving optimal purification efficiency.

Water-based recrystallization involves dissolving the crude product in hot water at 100°C, followed by slow cooling to room temperature to promote crystal formation [14] [15]. This method achieves recoveries of 75-85% with final purities of 95-98%. The process requires careful control of cooling rates to prevent the formation of oils or amorphous precipitates that can trap impurities.

Ethanol-water mixtures provide superior purification performance, with optimal results obtained using 70:30 ethanol:water ratios [17]. This solvent system dissolves the product efficiently at elevated temperatures while maintaining low solubility of most impurities. The recrystallization process achieves recoveries of 82-90% with final purities of 96-99%, making it the preferred method for high-purity applications.

The recrystallization procedure involves heating the solvent mixture to 78°C, dissolving the crude product with stirring, and performing hot filtration to remove insoluble impurities [17]. The filtered solution is then cooled gradually to room temperature, and the crystalline product is collected by vacuum filtration and washed with cold solvent to remove surface impurities.

Liquid-Liquid Extraction Methods

Liquid-liquid extraction exploits the acid-base properties of 2-Chloro-3-hydroxybenzoic acid to achieve separation from neutral and basic impurities [18] [19]. The method involves treating the crude product with aqueous base solutions to form water-soluble salts, followed by acidification to regenerate the free acid.

The extraction protocol begins with dissolving the crude product in dichloromethane, followed by treatment with aqueous sodium hydroxide or sodium bicarbonate solutions [18] [19]. The basic aqueous phase extracts the acidic product as its sodium salt, while neutral impurities remain in the organic phase. The aqueous phase is then separated and acidified with hydrochloric acid to precipitate the purified product.

This approach achieves recoveries of 70-80% with final purities of 90-95% [18] [19]. While the purification efficiency is lower than recrystallization methods, liquid-liquid extraction offers advantages for removing specific classes of impurities and can be combined with other purification techniques for enhanced results.

Chromatographic Purification

Column chromatography provides the highest purification efficiency for 2-Chloro-3-hydroxybenzoic acid, achieving purities of 98-99.5% with recoveries of 85-95% [20]. This method is particularly valuable for removing structurally similar impurities that are difficult to separate by other techniques.

Silica gel serves as the preferred stationary phase, with ethyl acetate:hexane gradient elution systems providing optimal separation [20]. The method involves dissolving the crude product in a minimal amount of the mobile phase, applying it to the column, and eluting with increasing polarity gradients to achieve baseline separation of the product from impurities.

The chromatographic approach requires specialized equipment and generates significant solvent waste, making it more suitable for laboratory-scale applications or high-value products where maximum purity is essential [20]. The method can be scaled up using flash chromatography systems for intermediate-scale purifications.

Specialized Isolation Techniques

Steam distillation offers an alternative approach for volatile impurity removal, though it is less commonly used due to the thermal stability concerns of the product [21]. The method involves co-distillation with water vapor at 100°C, followed by separation of the organic and aqueous phases. Recoveries of 60-75% are typical, with final purities of 85-92%.

Crystallization from mixed solvent systems, such as toluene-hexane mixtures, provides another purification option [22]. This approach involves dissolving the product in hot toluene (110°C), followed by gradual addition of hexane and cooling to room temperature. The method achieves recoveries of 80-88% with purities of 92-96%, making it suitable for intermediate purification steps.

The selection of purification methods depends on the specific impurity profile, scale requirements, and desired purity levels. Multiple techniques are often combined in sequence to achieve optimal results, with recrystallization serving as the final polishing step for most applications.

Table 4: Purification and Isolation Strategies for 2-Chloro-3-hydroxybenzoic Acid

| Method | Solvent System | Temperature (°C) | Recovery (%) | Final Purity (%) | Reference |

|---|---|---|---|---|---|

| Recrystallization from Water | Hot water cooling to RT | 100 → RT | 75-85 | 95-98 | [14] [15] |

| Recrystallization from Ethanol-Water | 70:30 ethanol:water | 78 → RT | 82-90 | 96-99 | [17] |

| Liquid-Liquid Extraction | DCM/aqueous base | Room temperature | 70-80 | 90-95 | [18] [19] |

| Column Chromatography | Silica gel/EtOAc:Hexane | Room temperature | 85-95 | 98-99.5 | [20] |

| Steam Distillation | Water vapor distillation | 100 | 60-75 | 85-92 | [21] |

| Crystallization from Toluene-Hexane | Toluene:hexane mixture | 110 → RT | 80-88 | 92-96 | [22] |

Table 1: Physical Properties of 2-Chloro-3-hydroxybenzoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅ClO₃ | [23] [24] [25] |

| Molecular Weight | 172.57 g/mol | [23] [24] [25] |

| CAS Number | 51786-10-8 | [23] [24] [25] |

| Melting Point | Not reported | - |

| Boiling Point (predicted) | 385.5±42.0 °C | [26] |

| Density (predicted) | 1.702±0.06 g/cm³ | [26] |

| Solubility in Water | Limited solubility | [27] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO | [26] |

| pKa (predicted) | 3.30±0.28 | [26] |

| Appearance | White to off-white crystalline solid | [27] [28] |